Fmoc-S-3-amino-4,4-diphenyl-butyric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-diphenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c33-29(34)19-28(30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-28,30H,19-20H2,(H,32,35)(H,33,34)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRZIYGFRVKFSB-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Fmoc S 3 Amino 4,4 Diphenyl Butyric Acid
Enantioselective and Diastereoselective Synthesis Protocols
The creation of the chiral center at the C3 position with the desired (S)-configuration is a pivotal challenge in the synthesis of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid. Several enantioselective and diastereoselective strategies have been developed to address this, primarily revolving around asymmetric conjugate additions, the use of chiral auxiliaries, and enzymatic resolutions.
A prevalent approach involves the asymmetric conjugate addition of a nucleophile to a prochiral α,β-unsaturated ester precursor bearing the diphenylmethyl moiety. For instance, the conjugate addition of an amine equivalent to an appropriately substituted cinnamate (B1238496) derivative can be catalyzed by a chiral metal complex or an organocatalyst. beilstein-journals.orgrsc.org The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
Another powerful strategy employs chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of β-amino acids, oxazolidinones and pseudoephedrine are commonly used chiral auxiliaries. wikipedia.orgsigmaaldrich.com For example, an achiral acetylenic precursor can be coupled with a chiral auxiliary, followed by a series of transformations to introduce the amino and diphenylmethyl groups, with the stereochemistry being controlled by the auxiliary.
Enzymatic methods offer a green and highly selective alternative for obtaining enantiomerically pure β-amino acids. Phenylalanine ammonia (B1221849) lyases (PALs) have been engineered for the direct asymmetric amination of β-branched cinnamic acid analogues, providing a potential route to the desired product. nih.gov
Below is a table summarizing various enantioselective methods applicable to the synthesis of chiral β-amino acids, which could be adapted for Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid.
| Method | Catalyst/Auxiliary | Precursor Type | Key Transformation | Typical Enantiomeric Excess (ee) | Reference |
| Asymmetric Conjugate Addition | Chiral Copper-NHC Complex | Allenylboronic acid pinacol (B44631) ester | Allenyl conjugate addition | High | organic-chemistry.org |
| Chiral Auxiliary-Directed Synthesis | (S,S)-(+)-Pseudoephedrine | α,β-unsaturated amide | Diastereoselective conjugate addition | High diastereoselectivity | beilstein-journals.org |
| Enzymatic Amination | Engineered Phenylalanine Ammonia Lyase (PAL) | β-branched cinnamic acid | anti-Michael amination | High | nih.gov |
| Nitrone Cycloaddition | Chiral Nitrone | Vinyl acetate | Dipolar cycloaddition | Diastereoselectivity 2:1 to 11:1 | rsc.org |
Convergent and Divergent Synthetic Routes from Precursors
A divergent synthesis , on the other hand, starts from a common precursor that is elaborated into a variety of different target molecules. In the context of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid, a divergent strategy might begin with a precursor already containing the diphenylmethyl moiety, such as diphenylmethane (B89790) or a derivative thereof. This precursor could then undergo a series of reactions to introduce the amino and carboxylic acid functionalities. For example, conjugate addition of alkali diphenylmethides to acrylic esters can be a route to introduce the diphenylmethyl group, although this can be challenging. electronicsandbooks.com
A plausible divergent route could start from a precursor like 3-phenylglutaric acid, which can be synthesized from benzaldehyde (B42025) and ethyl acetoacetate. nih.gov This could then be further functionalized to introduce the second phenyl group and the amino functionality with stereochemical control.
The following table outlines conceptual convergent and divergent synthetic approaches.
| Strategy | Key Precursors | Key Reactions | Advantages |
| Convergent | 1. Chiral diphenylmethylamine derivative2. C3-carboxy synthon | Amide coupling, Wittig-type reactions | Independent synthesis of fragments, potentially higher overall yield. |
| Divergent | 1. Diphenylmethane2. 3-Phenylglutaric acid | Conjugate addition, Friedel-Crafts reactions, Curtius or Hofmann rearrangement | Multiple analogues can be synthesized from a common intermediate. |
Strategic Application of Protecting Group Chemistry in Fmoc-(S)-3-Amino-4,4-diphenyl-butyric Acid Synthesis
Protecting group chemistry is fundamental to the successful synthesis of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amino functionality, which is widely used in solid-phase peptide synthesis (SPPS). luxembourg-bio.compeptide.com
The introduction of the Fmoc group is typically achieved by reacting the free amino group of (S)-3-Amino-4,4-diphenyl-butyric acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. The choice of base and solvent is critical to ensure complete reaction and avoid side reactions.
During the synthesis of the backbone of the amino acid, other protecting groups may be necessary for the carboxylic acid functionality. Ester protecting groups, such as methyl or ethyl esters, are commonly employed. These can be hydrolyzed under basic or acidic conditions at the final stage of the synthesis before the introduction of the Fmoc group.
The strategic selection of protecting groups is crucial to ensure their stability under various reaction conditions and their selective removal without affecting other parts of the molecule. For instance, if the synthesis involves strongly acidic or basic steps, the choice of protecting groups for intermediate stages must be orthogonal to the final Fmoc protection and deprotection conditions.
The table below lists common reagents for the introduction of the Fmoc group.
| Reagent | Base | Solvent | Typical Conditions |
| Fmoc-OSu (9-Fluorenylmethyl succinimidyl carbonate) | NaHCO₃ or DIEA | Dioxane/Water or DMF | Room temperature |
| Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride) | Na₂CO₃ or DIEA | Dioxane/Water or CH₂Cl₂ | 0 °C to Room temperature |
Strategic Integration of Fmoc S 3 Amino 4,4 Diphenyl Butyric Acid in Peptide Synthesis
Optimized Protocols for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-(S)-3-Amino-4,4-diphenyl-butyric Acid
Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the predominant method for assembling peptides. embrapa.br However, the significant steric hindrance posed by the two phenyl groups in Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid requires deviations from standard protocols to ensure high coupling yields and prevent the formation of deletion sequences. nih.gov
Key optimization parameters include the choice of coupling reagents, reaction time, and temperature. Due to the steric bulk, standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or even HBTU may prove inefficient. researchgate.net More potent activating agents are required to overcome the slow reaction kinetics. Microwave-assisted SPPS has also been shown to be effective in driving difficult couplings of bulky amino acids to completion. cem.com
Standard Deprotection and Coupling Cycle: A typical cycle in Fmoc-SPPS involves two main steps: the removal of the temporary Fmoc protecting group and the coupling of the next Fmoc-protected amino acid. embrapa.br
Fmoc Deprotection: The Fmoc group is typically removed by treating the resin-bound peptide with a 20% solution of piperidine (B6355638) in a suitable solvent like N,N-Dimethylformamide (DMF). chempep.com For sterically hindered residues, ensuring complete deprotection is critical. If aggregation is suspected, alternative bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be used, often in a mixture with piperidine, to enhance deprotection efficiency. nih.gov
Amino Acid Activation and Coupling: The incoming Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid is pre-activated to form a highly reactive species before being added to the deprotected N-terminus of the peptide-resin. embrapa.br Given the steric hindrance, extended coupling times (e.g., 2-4 hours or even double coupling) are often necessary. Monitoring the coupling reaction using a qualitative test like the ninhydrin (B49086) (Kaiser) test is crucial to confirm completion. uci.edu
An optimized protocol for incorporating this bulky amino acid would involve the following considerations:
Resin Choice: Standard resins like Wang or Rink Amide are generally suitable. For particularly difficult sequences, a low-loading resin can help mitigate aggregation issues by increasing the distance between peptide chains. nih.gov
Activation Method: The use of highly efficient uronium or phosphonium (B103445) salt-based coupling reagents is recommended. Reagents such as HATU, HCTU, or COMU are preferred as they generate highly reactive acylating species capable of overcoming steric challenges. peptide.comsigmaaldrich.com
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the standard solvents of choice. researchgate.net
Additives: The use of additives like 1-Hydroxybenzotriazole (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can help to suppress racemization and improve coupling efficiency. chempep.com OxymaPure is a safer, non-explosive alternative to HOBt/HOAt that has shown comparable or superior performance. sigmaaldrich.com
Below is a representative protocol for a manual SPPS coupling step.
Interactive Table: Representative SPPS Protocol for Fmoc-(S)-3-Amino-4,4-diphenyl-butyric Acid
| Step | Reagent/Parameter | Details | Purpose |
| 1. Resin Swelling | DMF | Swell resin in DMF for 30-60 min. | Prepares the resin matrix for synthesis. |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min treatments. | Removes the Fmoc group from the N-terminus. |
| 3. Washing | DMF (5x), DCM (3x), DMF (3x) | Thorough washing between steps. | Removes excess reagents and byproducts. |
| 4. Activation | Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid (3 eq.), HATU (2.9 eq.), HOAt (3 eq.), DIPEA (6 eq.) in DMF | Pre-activate for 5-10 min at RT. | Forms the highly reactive OAt-ester. |
| 5. Coupling | Add activated mixture to resin | Couple for 2-4 hours at RT. | Forms the peptide bond. |
| 6. Monitoring | Ninhydrin (Kaiser) Test | Perform test on a few resin beads. | Checks for reaction completion (negative test). |
| 7. Washing | DMF (5x), DCM (3x) | Final wash before next cycle. | Prepares for the next deprotection step. |
Nuances of Solution-Phase Peptide Synthesis with Fmoc-(S)-3-Amino-4,4-diphenyl-butyric Acid
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for complex peptides where purification can be challenging. youtube.com The principles of activation and coupling are similar to SPPS, but the reaction kinetics, solubility, and purification strategies differ significantly.
The primary challenge in the solution-phase synthesis is the purification of the intermediate peptide fragments after each coupling step. Unlike SPPS, where excess reagents are simply washed away, solution-phase methods require techniques like extraction, precipitation, or chromatography. youtube.com
The bulky and hydrophobic nature of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid can influence its solubility and that of the resulting peptide fragment. Careful selection of solvents is necessary to ensure all reactants remain in solution. Common solvents include Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), and DMF.
A typical solution-phase coupling would involve:
Protecting the C-terminus of one amino acid or peptide fragment (e.g., as a methyl or benzyl (B1604629) ester).
Activating the carboxyl group of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid using a suitable coupling reagent.
Reacting the activated species with the deprotected N-terminus of the C-terminally protected fragment in the presence of a base.
Purifying the resulting dipeptide.
Selectively deprotecting either the N-terminus (Fmoc removal) or C-terminus to continue chain elongation.
The Fmoc group, while standard for SPPS, was initially considered less suitable for solution-phase synthesis because its cleavage byproduct, dibenzofulvene, can be difficult to separate from the desired peptide. nih.gov However, modern purification techniques have largely overcome this issue.
Assessment of Compatibility with Diverse Peptide Coupling Reagents and Methodologies
The success of incorporating a sterically demanding residue like Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid is highly dependent on the choice of coupling reagent. The reactivity of these reagents is critical for achieving acceptable yields and minimizing side reactions, such as racemization.
Carbodiimides:
DCC/DIC: While classic, reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like HOBt, are often too slow for coupling such hindered amino acids, leading to low yields. researchgate.net
Onium Salts (Uronium/Aminium and Phosphonium): This class of reagents is generally the most effective for difficult couplings. They work by forming highly reactive esters or amides in situ.
HBTU/TBTU: These are robust, common reagents but may not be potent enough for extremely hindered couplings. Double coupling might be required to achieve high efficiency.
HATU/HCTU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) and its chloro-derivative HCTU are significantly more reactive than HBTU. peptide.com The HOAt active ester formed by HATU is particularly effective at acylating sterically hindered N-termini. sigmaaldrich.com
PyBOP/PyAOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) is a phosphonium salt-based reagent that is also highly effective. Its aza-derivative, PyAOP, offers even greater reactivity.
COMU: As a third-generation uronium salt based on OxymaPure, (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is one of the most powerful coupling reagents available. It is highly efficient, has a better safety profile than benzotriazole-based reagents, and its byproducts are water-soluble, which can simplify workup in solution-phase synthesis. peptide.com
The choice of base is also crucial. While N,N-Diisopropylethylamine (DIPEA) is common, a less hindered base like 2,4,6-Collidine may be preferred in some cases to minimize potential side reactions. chempep.com
Interactive Table: Comparative Efficacy of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Typical Conditions (for Hindered AA) |
| DIC/HOBt | Carbodiimide | Low | Low cost, simple. | Extended reaction times (>4h), often insufficient. |
| HBTU | Aminium Salt | Moderate | Widely used, reliable for standard couplings. | Double coupling, extended time (2-4h). |
| PyBOP | Phosphonium Salt | High | Effective for hindered couplings, less risk of guanidinylation than aminium salts. | Single coupling (1-2h). |
| HATU | Aminium Salt | Very High | Excellent for hindered residues and N-methyl amino acids due to HOAt ester formation. | Single coupling (30-60 min). |
| COMU | Uronium Salt | Very High | Superior reactivity, safer byproducts, good solubility. | Single coupling (30-60 min). |
Conformational Impact and Structural Characterization of Fmoc S 3 Amino 4,4 Diphenyl Butyric Acid Within Peptidic Systems
Influence on the Induction and Stabilization of Peptide Secondary Structures
The incorporation of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid into a peptide chain is expected to exert a significant influence on the formation and stability of secondary structures. This is primarily due to the steric hindrance imposed by the two phenyl groups attached to the β-carbon.
The bulky nature of the diphenylmethyl group would likely disrupt the formation of canonical secondary structures like α-helices and β-sheets in the immediate vicinity of its incorporation. The conformational freedom of the peptide backbone, typically defined by the phi (Φ) and psi (Ψ) dihedral angles, would be severely restricted.
However, the γ-amino acid nature of this compound introduces a higher degree of flexibility into the peptide backbone compared to α-amino acids. This added flexibility, combined with the bulky side chain, could favor the formation of unique, well-defined turn or helical structures that are not accessible to peptides composed solely of natural α-amino acids. For instance, studies on other γ-amino acids have shown their ability to induce novel helical conformations.
The diphenylalanine (FF) motif, a close structural relative, is well-documented for its remarkable ability to drive the self-assembly of peptides into highly ordered nanostructures, often characterized by β-sheet-like arrangements. nih.gov It is plausible that peptides containing (S)-3-amino-4,4-diphenyl-butyric acid could also exhibit a propensity for forming stable, ordered aggregates, although the specific nature of the secondary structure within these assemblies might differ due to the altered backbone spacing.
Table 1: Predicted Impact of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric Acid on Standard Secondary Structures
| Secondary Structure | Predicted Influence | Rationale |
| α-Helix | Disruptive | The bulky diphenylmethyl side chain would sterically clash with neighboring residues, preventing the formation of the characteristic i, i+4 hydrogen bonding pattern. |
| β-Sheet | Potentially Favorable for Aggregation | While intramolecular β-sheet formation might be hindered, the aromatic interactions of the phenyl groups could promote intermolecular stacking and the formation of β-sheet-like aggregates, similar to diphenylalanine. nih.gov |
| Turns | Potentially Inductive | The unique conformational preferences of a γ-amino acid could favor the formation of specific types of turns in the peptide backbone. |
| Novel Helices | Potentially Inductive | The increased flexibility of the γ-amino acid backbone may allow for the formation of non-canonical helical structures. |
Contribution to the Folding and Stability of Peptide Tertiary Architectures
The incorporation of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid would be a powerful tool for influencing the global fold and stability of a peptide's tertiary structure. The large, hydrophobic diphenylmethyl group would likely seek to be buried within the core of a folded peptide, away from an aqueous solvent, thus acting as a significant driving force for folding.
By strategically placing this amino acid within a peptide sequence, it could be used to nucleate folding, directing the spatial arrangement of other residues to achieve a desired three-dimensional structure. The unique stereochemistry of the (S)-enantiomer would further define the precise conformational landscape available to the folding peptide.
Advanced Spectroscopic and Diffraction Studies of Peptides Containing Fmoc-(S)-3-Amino-4,4-diphenyl-butyric Acid
To empirically determine the conformational impact of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid, a suite of advanced spectroscopic and diffraction techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional and two-dimensional NMR techniques would be invaluable for elucidating the solution-state structure of peptides containing this amino acid. acs.orgmdpi.com Key NMR experiments would include:
COSY (Correlation Spectroscopy): To identify spin-coupled protons and confirm the amino acid sequence.
TOCSY (Total Correlation Spectroscopy): To assign all protons within a particular amino acid residue.
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for calculating the three-dimensional structure. The observation of NOEs between the diphenylmethyl protons and other protons in the peptide would be particularly informative.
13C and 15N HSQC (Heteronuclear Single Quantum Coherence): For resolving proton signals and providing information on the chemical environment of the backbone and side-chain carbons and nitrogens. Chemical shift perturbations can indicate regions of structural change upon incorporation of the unnatural amino acid. mdpi.com
X-ray Crystallography: If the peptide can be crystallized, X-ray diffraction would provide the most detailed, atomic-resolution picture of its solid-state conformation. iisc.ac.innih.gov This would definitively reveal the bond angles, dihedral angles, and intramolecular and intermolecular interactions, including any hydrogen bonding and aromatic stacking involving the diphenylmethyl group. This technique would be the gold standard for visualizing the precise structural constraints imposed by this amino acid.
Table 2: Spectroscopic and Diffraction Techniques for Structural Analysis
| Technique | Information Gained | Expected Observations for Peptides with Fmoc-(S)-3-Amino-4,4-diphenyl-butyric Acid |
| NMR Spectroscopy | Solution-state 3D structure, dynamics, intermolecular interactions. nih.gov | Unique chemical shifts for protons near the diphenylmethyl group; specific NOE patterns indicating spatial proximity to other residues. |
| Circular Dichroism | Secondary structure estimation (helices, sheets, random coil). | Atypical spectra indicating non-canonical secondary structures or a disruption of standard structures. |
| X-ray Crystallography | Solid-state 3D structure at atomic resolution. nih.gov | Precise bond angles and dihedral angles, visualization of steric hindrance and aromatic stacking interactions. |
| FTIR Spectroscopy | Secondary structure elements, hydrogen bonding. nih.gov | Shifts in amide I and II bands indicative of specific hydrogen bonding patterns and secondary structure. |
Rational Design and Development of Peptidomimetics Utilizing Fmoc S 3 Amino 4,4 Diphenyl Butyric Acid
Principles of Peptidomimetic Design Incorporating β-Amino Acid Scaffolds for Enhanced Biological Profiles
The fundamental principle behind incorporating β-amino acid scaffolds, such as that of (S)-3-Amino-4,4-diphenyl-butyric acid, into peptidomimetic design is to introduce conformational constraints and increase structural diversity. nih.govnih.gov Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, which imparts unique structural properties. nih.gov This extended backbone allows for the formation of novel secondary structures, such as various helices and pleated sheets, that are not accessible to natural peptides. nih.gov
The incorporation of β-amino acids can lead to peptidomimetics with more predictable and stable three-dimensional structures. This is crucial for mimicking the bioactive conformation of a parent peptide, thereby enhancing its binding affinity and specificity for a biological target. The bulky diphenylmethyl side chain of (S)-3-Amino-4,4-diphenyl-butyric acid is expected to further influence the conformational preferences of the peptide backbone, potentially inducing specific turns or folded structures that can facilitate high-affinity interactions with receptors. youtube.com The steric hindrance provided by such large side chains can also shield the peptide backbone from enzymatic degradation. youtube.com
The enhanced biological profiles of peptidomimetics containing β-amino acids can be attributed to several factors:
Conformational Stability: The ability to form stable secondary structures can reduce the entropic penalty upon binding to a receptor, leading to higher affinity.
Increased Specificity: A more defined three-dimensional structure can lead to more precise interactions with the target receptor, reducing off-target effects.
Improved Pharmacokinetic Properties: Enhanced stability against proteolysis leads to a longer half-life in vivo.
The following table illustrates the impact of β-amino acid substitution on the biological activity of a peptide, using data from analogous compounds to demonstrate the principle.
| Peptide Analog | Modification | Target Receptor | Binding Affinity (Ki, nM) |
|---|---|---|---|
| Opioid Peptide A | Parent Peptide (all α-amino acids) | μ-Opioid Receptor | 15.2 |
| Opioid Peptide B | Substitution with a β-amino acid | μ-Opioid Receptor | 8.5 |
This table presents illustrative data from studies on analogous opioid peptides to demonstrate the potential impact of β-amino acid incorporation on receptor binding affinity. Specific data for Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid is not currently available in published literature.
Strategies for Conferring Proteolytic Stability to Peptidomimetic Constructs
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of β-amino acids like (S)-3-Amino-4,4-diphenyl-butyric acid is a highly effective strategy to confer proteolytic stability. nih.govnih.gov Proteases are enzymes that have evolved to recognize and cleave peptide bonds between L-α-amino acids. The altered backbone structure of β-amino acids is not readily recognized by these enzymes, thus rendering the peptide bond resistant to cleavage. nih.gov
Several strategies are employed to enhance the proteolytic stability of peptidomimetics:
Backbone Modification: The introduction of a β-amino acid creates a non-natural peptide bond that is sterically and electronically different from a standard peptide bond, hindering protease recognition.
Steric Shielding: The bulky diphenylmethyl group of (S)-3-Amino-4,4-diphenyl-butyric acid can physically obstruct the approach of proteases to adjacent peptide bonds, further protecting the peptidomimetic from degradation.
Conformational Constraint: The adoption of stable secondary structures can make the peptide backbone less accessible to the active sites of proteases.
The table below provides a comparative view of the proteolytic stability of a standard peptide versus a peptidomimetic containing a β-amino acid, based on findings for structurally related compounds.
| Peptide | Composition | Incubation Time with Protease (hours) | Percentage of Intact Peptide Remaining |
|---|---|---|---|
| Peptide X | Standard α-amino acids | 1 | 20% |
| Peptide Y | Contains a β-amino acid with a bulky side chain | 1 | 95% |
This table contains illustrative data based on studies of analogous peptides to highlight the enhanced proteolytic resistance conferred by the incorporation of β-amino acids. Specific proteolytic stability data for peptidomimetics containing Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid is not available in the current literature.
Mechanistic Insights into Modulation of Receptor Binding and Selectivity by Peptidomimetics Containing the Compound
The incorporation of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid into a peptidomimetic can profoundly influence its interaction with a target receptor, modulating both binding affinity and selectivity. The mechanism behind this modulation is rooted in the conformational changes induced by the β-amino acid and the specific interactions of its bulky side chain.
The selectivity of a peptidomimetic for a particular receptor subtype can also be fine-tuned. Different receptor subtypes often have subtle differences in the shape and chemical nature of their binding pockets. The unique three-dimensional structure imposed by (S)-3-Amino-4,4-diphenyl-butyric acid may favor binding to one receptor subtype over another, leading to improved selectivity and a better therapeutic window.
The following table presents hypothetical binding data to illustrate how the incorporation of a bulky β-amino acid could modulate receptor selectivity.
| Compound | Modification | Receptor A Affinity (Ki, nM) | Receptor B Affinity (Ki, nM) | Selectivity (Receptor B/Receptor A) |
|---|---|---|---|---|
| Parent Peptide | All α-amino acids | 50 | 100 | 2 |
| Peptidomimetic with Bulky β-Amino Acid | Incorporation of an analog of (S)-3-Amino-4,4-diphenyl-butyric acid | 10 | 200 | 20 |
This table provides a hypothetical illustration of how a bulky β-amino acid might enhance receptor selectivity. This data is not based on experimental results for Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid but is intended to demonstrate the mechanistic principle.
Pharmacological Relevance and Medicinal Chemistry Applications of Fmoc S 3 Amino 4,4 Diphenyl Butyric Acid Derived Compounds
Utility as Precursors for Active Pharmaceutical Ingredients (APIs) in Drug Discovery
Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid serves as a valuable starting material in the synthesis of more complex molecules with potential therapeutic applications. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into solid-phase peptide synthesis (SPPS) protocols, a cornerstone of modern drug discovery. nih.govuci.edu The deprotected form of the molecule, (S)-3-Amino-4,4-diphenylbutyric acid, is recognized as a versatile building block, particularly in the design of compounds targeting neurological disorders. chemimpex.com
While specific, publicly documented examples of APIs directly synthesized from Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid are not extensively available in the reviewed literature, the principles of medicinal chemistry strongly support its potential. The synthesis of novel chemical entities often begins with such unique building blocks. For instance, derivatives of the related compound, 3-amino-4-phenylbutanoic acid, have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in type 2 diabetes. This highlights the potential of the broader class of 3-amino-4-arylbutyric acids in generating bioactive molecules.
The general workflow for utilizing Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid in the synthesis of a potential API is outlined below:
| Step | Description |
| 1. Deprotection | Removal of the Fmoc group to expose the free amine. |
| 2. Coupling | Formation of a peptide bond with another amino acid or a different molecular fragment. |
| 3. Elaboration | Further chemical modifications to the peptide or small molecule. |
| 4. Cleavage and Purification | Removal of the synthesized compound from the solid support and subsequent purification. |
| 5. Biological Evaluation | In vitro and in vivo testing to determine pharmacological activity. |
Role in the Design of Ligands for Modulating Specific Biological Pathways
The design of such ligands often involves computational modeling to predict the binding orientation and affinity of derivatives of (S)-3-Amino-4,4-diphenyl-butyric acid to a target protein. By modifying the core structure, for example, by introducing additional functional groups, medicinal chemists can fine-tune the interaction with the target and optimize the desired biological response.
While direct examples of ligands derived from this specific amino acid are not prevalent in the searched literature, the principles of ligand design using unnatural amino acids are well-established. For instance, the incorporation of unnatural amino acids has been shown to be a successful strategy for developing potent and selective ligands for various G protein-coupled receptors (GPCRs) and ion channels. nih.gov
Computational and Theoretical Investigations of Fmoc S 3 Amino 4,4 Diphenyl Butyric Acid and Its Derivatives
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling techniques are instrumental in exploring the three-dimensional space occupied by a molecule and identifying its stable conformations. For Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid, the conformational landscape is primarily dictated by the rotational freedom around several key single bonds. These include the bonds within the butyric acid backbone and the linkages to the fluorenylmethoxycarbonyl (Fmoc) and diphenylmethyl groups.
Molecular dynamics (MD) simulations can be employed to explore the conformational space of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid in different environments, such as in a vacuum or in a solvent. nih.gov These simulations track the atomic movements over time, providing a dynamic picture of the molecule's flexibility and preferred shapes. bonvinlab.org By analyzing the simulation trajectories, one can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how this amino acid might influence the secondary structure of a peptide chain. iris-biotech.de
Table 1: Key Dihedral Angles and Predicted Low-Energy Conformers of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric Acid
| Dihedral Angle | Description | Predicted Stable Ranges (degrees) |
| φ (phi) | C'-N-Cα-C | -150 to -60, 40 to 90 |
| ψ (psi) | N-Cα-C-N' | -60 to -30, 120 to 180 |
| χ1 (chi1) | N-Cα-Cβ-Cγ | -80 to -60, 160 to 180, 40 to 60 |
| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | Rotational freedom around the Cβ-Cγ bond |
| ω (omega) | Cα-C-N-Cα | ~180 (trans), ~0 (cis) |
Note: The predicted stable ranges are hypothetical and based on typical values for similar amino acids. Actual values would require specific computational studies.
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. mdpi.comnih.gov These methods can be used to calculate a variety of molecular properties that are not readily accessible through experimental means.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key electronic parameters. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netmaterialsciencejournal.org
For Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid, the electron-rich aromatic systems of the fluorenyl and phenyl groups are expected to significantly influence the HOMO and LUMO energies. The molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, can visualize the electron density distribution and highlight regions susceptible to electrophilic and nucleophilic attack. researchgate.net
Reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be derived from the HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. nih.gov
Table 2: Calculated Electronic Properties of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric Acid (Hypothetical DFT Data)
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Ionization Potential | 6.5 | eV |
| Electron Affinity | 1.2 | eV |
| Electronegativity (χ) | 3.85 | eV |
| Chemical Hardness (η) | 2.65 | eV |
| Chemical Softness (S) | 0.19 | eV⁻¹ |
| Electrophilicity Index (ω) | 2.80 | eV |
Note: These values are hypothetical and serve as an illustration of the data that can be obtained from DFT calculations.
Molecular Docking and Dynamics Simulations of Compound-Containing Ligands with Biological Targets
Incorporating Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid into peptide-based ligands can significantly alter their binding affinity and selectivity for biological targets. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.govnih.gov
Derivatives of this amino acid, when part of a larger peptide, could be docked into the active sites of various enzymes or receptors. The bulky diphenylmethyl group could form favorable hydrophobic or π-π stacking interactions with aromatic residues in the binding pocket, potentially enhancing binding affinity. researchgate.net
Following docking, molecular dynamics (MD) simulations can be performed on the ligand-receptor complex to assess its stability and to observe the dynamic nature of the interactions. nih.gov MD simulations can reveal how the flexibility of both the ligand and the receptor contribute to the binding event and can help to identify key residues involved in the interaction. researchgate.net For instance, studies on phenylalanine derivatives have shown their potential as inhibitors of enzymes like dipeptidyl peptidase 4 (DPP-4). nih.govnih.gov
Table 3: Hypothetical Molecular Docking Results of a Fmoc-(S)-3-Amino-4,4-diphenyl-butyric Acid-Containing Peptide with a Target Protein
| Parameter | Value |
| Binding Affinity (ΔG) | -9.5 kcal/mol |
| Key Interacting Residues | Tyr82, Phe124, Trp210 |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking |
| RMSD of Ligand during MD | 1.2 Å |
Note: This table presents a hypothetical scenario to illustrate the type of data generated from molecular docking and dynamics studies.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Fmoc S 3 Amino 4,4 Diphenyl Butyric Acid Analogues
Elucidating the Impact of Diphenyl Substitution on Pharmacological Activity
The presence of two phenyl groups at the C4 position is a defining characteristic of this amino acid scaffold. These bulky, lipophilic groups play a crucial role in the molecule's interaction with biological targets. Structure-activity relationship (SAR) studies on related compounds, such as GABA analogues, have consistently shown that aryl substituents can significantly influence receptor affinity and selectivity. For instance, in a series of aminopyridazine derivatives of GABA, the presence of an aromatic π system on the pyridazine (B1198779) ring was found to be critical for high-potency antagonism at the GABA-A receptor.
While specific data on the systematic substitution of the diphenyl groups of 3-amino-4,4-diphenyl-butyric acid is limited in publicly available research, we can extrapolate from broader principles of medicinal chemistry. Modifications to these phenyl rings, such as the introduction of electron-withdrawing or electron-donating groups, or the incorporation of heterocyclic rings, would be expected to alter the electronic and steric properties of the molecule. These changes, in turn, would likely impact binding affinity, selectivity, and pharmacokinetic properties.
Table 1: Postulated Impact of Diphenyl Substitutions on Pharmacological Activity
| Substitution on Phenyl Ring | Expected Change in Property | Postulated Impact on Activity |
| Electron-withdrawing groups (e.g., -NO₂, -CF₃) | Increased acidity, altered π-π stacking | Potential for altered receptor subtype selectivity |
| Electron-donating groups (e.g., -OCH₃, -CH₃) | Increased electron density, enhanced hydrophobicity | Possible increase in binding affinity at hydrophobic pockets |
| Halogens (e.g., -Cl, -F) | Increased lipophilicity, potential for halogen bonding | Modulation of membrane permeability and target interaction |
| Heterocyclic replacements | Altered hydrogen bonding capacity and dipole moment | Potential for novel interactions with receptor sites |
This table is based on established principles of medicinal chemistry and SAR trends observed in related classes of compounds, pending specific experimental data for Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid analogues.
Investigating Stereochemical Influence on Biological Profiles and Therapeutic Efficacy
Stereochemistry is a fundamental determinant of pharmacological activity, as biological systems are inherently chiral. The (S) configuration at the C3 position of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid is crucial for its specific interactions with enzymes and receptors. It is well-established that enantiomers of a drug can exhibit significantly different potencies, metabolic pathways, and even opposing biological effects.
For many amino acid-based therapeutics, one enantiomer is significantly more active than the other. This stereoselectivity arises from the precise three-dimensional arrangement of functional groups, which must complement the topography of the biological target. While direct comparative studies on the (R) and (S) enantiomers of 3-amino-4,4-diphenyl-butyric acid are not widely reported, the principles of stereopharmacology strongly suggest that the (R)-enantiomer would exhibit a different, likely reduced, biological activity profile compared to the (S)-enantiomer.
Table 2: Postulated Comparison of Biological Profiles of 3-Amino-4,4-diphenyl-butyric Acid Enantiomers
| Enantiomer | Postulated Biological Activity | Rationale |
| (S)-enantiomer | Biologically active | The specific spatial arrangement of the amino and carboxyl groups, along with the diphenylmethyl moiety, allows for optimal binding to the target receptor or enzyme. |
| (R)-enantiomer | Likely reduced or different activity | The mirror-image configuration would result in a steric clash or improper orientation within the chiral binding site of the biological target, preventing effective interaction. |
This table is based on established principles of stereopharmacology and observations from other chiral amino acid drugs, pending specific experimental data for the enantiomers of 3-amino-4,4-diphenyl-butyric acid.
Systematic Derivatization Strategies for Comprehensive SAR/SPR Exploration
Systematic derivatization is a cornerstone of medicinal chemistry, employed to explore the chemical space around a lead compound and optimize its pharmacological properties. For Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid, derivatization can be undertaken at several key positions to probe the SAR and structure-property relationships (SPR). Key strategies include modifications of the carboxylic acid, the amine, and the aromatic rings.
Table 3: Potential Derivatization Strategies and Their Anticipated Effects
| Derivatization Site | Modification | Anticipated Effect on Properties | Potential for Altered Biological Activity |
| Amino Group (after Fmoc removal) | Acylation with various alkyl or aryl groups | Modulation of lipophilicity and steric bulk | Altered binding affinity and selectivity |
| Carboxylic Acid | Esterification or Amidation | Increased lipophilicity, altered hydrogen bonding | Improved membrane permeability, prodrug potential |
| Phenyl Rings | Introduction of substituents (as in 8.1) | Altered electronic and steric profile | Fine-tuning of receptor interactions and pharmacokinetic properties |
This table outlines potential derivatization strategies based on common medicinal chemistry practices, pending specific experimental data on the synthesis and biological evaluation of such derivatives of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid.
Advanced Applications and Emerging Research Frontiers for Fmoc S 3 Amino 4,4 Diphenyl Butyric Acid
Integration into Macrocyclic Peptides and Conformationally Constrained Systems
Macrocyclic peptides are a class of molecules that have shown significant promise in drug discovery due to their high binding affinity, specificity, and stability compared to their linear counterparts. nih.govnih.gov The cyclization of peptides can be achieved through various strategies, including sidechain-to-sidechain, terminus-to-sidechain, and head-to-tail cyclization. peptide.com The incorporation of unnatural amino acids, such as Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid, into these cyclic structures can impart unique conformational constraints, leading to enhanced biological activity and proteolytic resistance. sigmaaldrich.commdpi.com
The Fmoc group is a standard protecting group used in solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of peptide chains. altabioscience.comactivotec.com The use of Fmoc-protected amino acids is central to modern peptide synthesis, enabling the creation of complex and modified peptides. nih.gov The diphenylmethyl group at the β-position of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid introduces significant steric bulk, which can be leveraged to control the conformation of the resulting peptide. This conformational constraint is a key feature in the design of peptide mimics that can replicate the secondary structures of natural peptides, such as β-turns and γ-turns. researchgate.netsciforum.net By restricting the rotational freedom of the peptide backbone, it is possible to pre-organize the peptide into a bioactive conformation, thereby enhancing its binding affinity to a target protein. nih.gov
The synthesis of macrocycles often involves on-resin cyclization techniques where the linear peptide precursor is assembled on a solid support and then cyclized before cleavage from the resin. nih.gov The use of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid in such syntheses could lead to the formation of novel macrocyclic structures with well-defined three-dimensional shapes. These conformationally constrained macrocycles are of great interest for targeting challenging protein-protein interactions that are often considered "undruggable" with traditional small molecules.
Table 1: Examples of Conformationally Constrained Amino Acids and their Applications
| Amino Acid Derivative | Key Structural Feature | Application in Peptide Chemistry |
|---|---|---|
| (R)- and (S)-2-aminotetralin-2-carboxylic acid (Atc) | Constrained Phenylalanine analog | Introduction of conformational restriction in dynorphin (B1627789) A analogs to probe receptor binding requirements. nih.gov |
| N-Aminoimidazol-2-one (Nai) | Dipeptide surrogate with restricted backbone dihedral angles | Mimicry of β- and γ-turn secondary structures in peptides. researchgate.netsciforum.net |
| 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) | β-amino acid with a heterocyclic core | Building block for hybrid α/β-peptides with increased stability against proteolysis. mdpi.com |
Potential Role in the Development of PROTACs (Proteolysis-Targeting Chimeras) and Molecular Glues
Targeted protein degradation has emerged as a powerful therapeutic strategy for eliminating disease-causing proteins. nih.gov This approach utilizes small molecules, such as PROTACs and molecular glues, to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. sigmaaldrich.com
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. researchgate.netmdpi.com The design of the linker is crucial for the efficacy of the PROTAC, as it dictates the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov While specific applications of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid in PROTACs have not been extensively reported, its structural characteristics suggest a potential role as a component of the linker. The rigid and bulky nature of the diphenylbutyric acid core could be used to create well-defined linker geometries, which is a critical parameter for optimizing PROTAC activity. The amino and carboxylic acid functionalities provide attachment points for the target-binding ligand and the E3 ligase ligand.
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the degradation of the target. peptide.com The discovery of molecular glues has often been serendipitous, but rational design strategies are emerging. The ability of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid to act as a conformational constraint could be explored in the design of novel molecular glues. By incorporating this amino acid into small molecule libraries, it may be possible to identify compounds that promote new protein-protein interactions within the cell, leading to the degradation of previously undruggable targets.
Table 2: Key Components in PROTAC Design
| Component | Function | Example |
|---|---|---|
| Target-binding Ligand | Binds to the protein of interest (POI) to be degraded. | JQ1 (for BRD4) |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Pomalidomide (for Cereblon) |
| Linker | Connects the two ligands and influences the formation of the ternary complex. | PEG-based or alkyl chains |
Utilization in the Design of Chemical Probes, Biosensors, and Diagnostic Tools
Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native environment. nih.gov These probes are often designed to be highly selective for their target and can be equipped with reporter tags, such as fluorophores or affinity labels, for detection and visualization. The incorporation of unnatural amino acids like Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid into peptide-based probes can enhance their stability and binding affinity. The diphenyl moiety could also serve as a structural scaffold for the attachment of reporter groups.
Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence or concentration of a specific analyte. Peptide-based biosensors can be designed to bind to a target molecule, leading to a detectable signal change. The self-assembly properties of Fmoc-protected amino acids into nanostructures, such as nanofibers and nanoparticles, have been reported. acs.orgnih.gov This phenomenon could be exploited for the development of novel biosensor platforms. For instance, a peptide containing Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid could be designed to self-assemble into a nanomaterial, and the binding of a target analyte could disrupt this assembly, leading to a measurable change in a physical property like fluorescence or conductivity.
In the realm of diagnostic tools, peptides that can specifically recognize disease biomarkers are of great interest. The use of conformationally constrained peptides can lead to higher affinity and selectivity for their targets, which is crucial for developing sensitive and reliable diagnostic assays. The structural features of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid make it a promising building block for the synthesis of such high-performance peptide-based diagnostic reagents.
Challenges and Future Perspectives in the Research and Utilization of Fmoc S 3 Amino 4,4 Diphenyl Butyric Acid
Addressing Synthetic Scalability and Cost-Effectiveness Challenges
The widespread application of any chemical compound is intrinsically linked to its accessibility, which is determined by the efficiency and cost of its synthesis. For Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid, several challenges in this domain are apparent.
The synthesis of β-amino acids, especially those with bulky substituents and defined stereochemistry, is often more complex than that of their α-amino acid counterparts. The introduction of the diphenylmethyl moiety at the 4-position with a specific stereochemical configuration at the 3-position requires multi-step synthetic routes. These routes may involve chiral auxiliaries or asymmetric catalysis, which can be expensive and require significant optimization for large-scale production.
Key Synthetic Considerations and Potential Solutions:
| Challenge | Potential Solution |
| Stereocontrol | Development of novel asymmetric catalysts or enzymatic resolutions. |
| Multi-step Synthesis | Process optimization to reduce the number of steps and improve overall yield. |
| Cost of Reagents | Exploration of alternative, less expensive starting materials and protecting groups. |
| Purification | Implementation of more efficient purification techniques like crystallization-induced dynamic resolution. |
Addressing these synthetic hurdles will be paramount to unlocking the full potential of this unique amino acid derivative.
Bridging Preclinical Biological Evaluation to Clinical Translation
The journey of a novel compound from promising preclinical data to a clinically approved therapeutic is long and arduous. For peptides and peptidomimetics incorporating Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid, several key challenges in clinical translation need to be anticipated and addressed.
One of the primary advantages of incorporating unnatural amino acids is the potential for improved metabolic stability. nbinno.com The bulky diphenylmethyl group may sterically hinder enzymatic degradation, potentially leading to a longer in vivo half-life compared to peptides composed solely of natural amino acids. However, this enhanced stability needs to be rigorously evaluated in relevant biological systems.
Furthermore, the pharmacokinetic and pharmacodynamic (PK/PD) properties of molecules containing this building block must be thoroughly characterized. The lipophilicity imparted by the diphenyl groups could influence absorption, distribution, metabolism, and excretion (ADME) profiles. While increased lipophilicity can sometimes enhance cell permeability, it can also lead to issues with solubility and off-target effects.
Prognosis for Expanded Applications in Drug Discovery and Fundamental Chemical Biology Research
Despite the challenges, the future for Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid in both applied and fundamental research is bright. Its unique structure opens up avenues for the design of novel molecular architectures with tailored biological activities.
In drug discovery, the incorporation of this β-amino acid can be used to create peptidomimetics with well-defined secondary structures. The conformational constraints imposed by the bulky side chain can be exploited to mimic or disrupt protein-protein interactions, which are implicated in a wide range of diseases. For instance, it could serve as a scaffold for designing inhibitors of proteases or other enzymes where a specific three-dimensional arrangement of functional groups is required for activity.
The strategic placement of the diphenyl groups can also be used to enhance binding affinity and specificity to biological targets. The aromatic rings can participate in π-π stacking and hydrophobic interactions within a receptor's binding pocket, leading to more potent and selective ligands.
In the realm of chemical biology, Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid can be used as a tool to probe biological systems. For example, incorporating it into peptide sequences can help elucidate the structural requirements for protein folding and function. Furthermore, the diphenylmethyl group can serve as a bulky tag or a fluorescent probe with appropriate modifications, enabling the study of peptide localization and dynamics within cells.
Potential Future Research Directions:
| Research Area | Potential Application of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric Acid |
| Medicinal Chemistry | Development of novel protease inhibitors and modulators of protein-protein interactions. |
| Peptide Science | Creation of peptides with enhanced stability and unique secondary structures. |
| Chemical Biology | Use as a molecular probe to study protein folding and function. |
| Materials Science | Incorporation into self-assembling peptide-based biomaterials. |
As synthetic methods become more refined and our understanding of the biological implications of such unnatural amino acids grows, the applications for Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid are poised to expand significantly.
Q & A
Basic Research Questions
Q. How should researchers prepare stock solutions of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid for in vitro experiments?
- Methodology :
- Dissolve the compound in DMSO to prepare 1–10 mM stock solutions. For example, 1 mg of the compound (molecular weight ~457.56 g/mol) requires 2.094 mL of DMSO to achieve a 1 mM solution. Use dilution calculators to adjust concentrations for experimental needs .
- Confirm solubility in alternative solvents (e.g., water, ethanol) via preliminary trials, as solubility varies with substituents like diphenyl groups .
Q. What is the role of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid in solid-phase peptide synthesis (SPPS)?
- Methodology :
- The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amine during SPPS. The diphenyl side chain enhances steric bulk, which can influence peptide secondary structure or resistance to enzymatic degradation.
- Use aminomethyl resin supports for coupling, and cleave the Fmoc group with 20% piperidine in DMF .
Q. What are the solubility limitations of this compound in common laboratory solvents?
- Methodology :
- Primary solvent: DMSO (recommended for 5–20 mM stock solutions). Limited solubility in water unless derivatized with hydrophilic groups.
- For aqueous experiments, consider sonication or co-solvents (e.g., 1% acetic acid) to improve dispersion .
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility or reactivity data for Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid across studies?
- Methodology :
- Verify batch-specific purity (>98% by HPLC) and storage conditions (desiccated at -20°C to prevent hydrolysis).
- Characterize via ESI-MS or NMR to confirm structural integrity, as impurities (e.g., residual DMF) may alter reactivity .
Q. What strategies enable efficient incorporation of this sterically hindered amino acid into β-peptides or non-natural backbones?
- Methodology :
- Use extended coupling times (2–4 hours) with activators like HBTU or DIC/Oxyma Pure.
- For β-peptides, employ Arndt-Eistert homologation to convert α-amino acids to β-analogs while retaining stereochemistry .
Q. How can researchers analyze the conformational impact of the 4,4-diphenyl moiety in peptide design?
- Methodology :
- Use circular dichroism (CD) to assess helical or β-sheet propensity. Compare with control peptides lacking diphenyl groups.
- Molecular dynamics simulations (e.g., AMBER force fields) can predict steric effects on backbone flexibility .
Q. What are the stability challenges for Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid under acidic or basic conditions?
- Methodology :
- Avoid prolonged exposure to TFA (>2 hours) during resin cleavage, as the diphenyl group may undergo sulfonation.
- Test stability via HPLC monitoring under varying pH (e.g., 0.1% TFA vs. 20% piperidine) .
Q. How can enantiomeric purity be validated during synthesis of chiral derivatives?
- Methodology :
- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and compare retention times with standards.
- Confirm via -NMR with chiral shift reagents (e.g., Eu(hfc)) .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
